Lysergamide - 478-94-4

Lysergamide

Catalog Number: EVT-274242
CAS Number: 478-94-4
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lysergamide is an ergoline alkaloid comprising ergoline lacking hydrogens at positions 9 and 10 and also having a methyl group attached to the piperidine nitrogen. It derives from a hydride of an ergoline.
Lysergic acid amide is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Depressants substance.
Lysergamide is a natural product found in Ipomoea corymbosa, Ipomoea asarifolia, and other organisms with data available.
Ergine is an alkaloid of the ergoline family. Like other ergoline alkaloids, it occurs in various species of vines of the Convolvulaceae (morning glory) family and in some species of lower fungi. As the dominant alkaloid in the hallucinogenic seeds of Rivea corymbosa, Argyreia nervosa (Hawaiian baby woodrose) and Ipomoea tricolor (morning glory), it is often stated that ergine and/or isoergine (its epimer) is responsible for the psychedelic activity, though this has not been proven. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918, L1919)
Overview

Lysergamides are a class of compounds structurally related to lysergic acid, characterized by the presence of a tryptamine moiety. This structural similarity allows them to exhibit psychedelic effects akin to those of traditional tryptamines, such as psilocybin and dimethyltryptamine. The most notable member of this class is lysergic acid diethylamide, commonly known as LSD. Lysergamides are synthesized from lysergic acid, which can be derived from ergot alkaloids found in the fungus Claviceps purpurea.

Source

Lysergamides are primarily sourced from ergot alkaloids, which are produced by the ergot fungus. The extraction and synthesis of these compounds have been explored extensively in pharmacological research due to their psychoactive properties and potential therapeutic applications.

Classification

Lysergamides can be classified based on their structural modifications and pharmacological profiles. They include various analogs such as 1P-LSD, AL-LAD, and ETH-LAD, each exhibiting distinct effects and potencies. These compounds are often categorized under psychedelics due to their ability to alter perception, mood, and cognitive processes.

Synthesis Analysis

Methods

The synthesis of lysergic acid, the precursor to lysergamides, can be achieved through two main approaches: biotechnological methods and total synthesis.

  1. Biotechnological Methods: This approach utilizes fermentation processes to extract ergot alkaloids from fungi. For example, Arthur Stoll's method from 1918 involves the separation of ergotamine tartrate from fermented triticale, which can then be hydrolyzed to yield pure lysergic acid .
  2. Total Synthesis: Various synthetic routes have been developed since the first total synthesis by Kornfeld in 1956. These methods typically involve multiple steps that convert simpler organic compounds into lysergic acid through reactions such as cyclization, oxidation, and dehydrogenation. A notable strategy involves starting with indole derivatives and employing catalytic reactions to achieve the desired structure .

Technical Details

Molecular Structure Analysis

Structure

Lysergamides possess a complex tetracyclic structure derived from lysergic acid, featuring an indole-like core that is characteristic of tryptamines. The general formula for lysergamides can be represented as:

C20H25N3OC_{20}H_{25}N_3O

Data

  • Molecular Weight: Approximately 325 g/mol
  • CAS Number: Varies by specific compound (e.g., LSD has CAS number 50-37-3)

The structural variations among different lysergamides arise from modifications at various positions on the core structure, influencing their pharmacological activity .

Chemical Reactions Analysis

Reactions

Lysergamides undergo various chemical reactions that facilitate their synthesis and modification:

  1. Hydrolysis: Essential for converting ergot alkaloids into lysergic acid.
  2. Cyclization: Key step in forming the tetracyclic structure.
  3. Dehydrogenation: Often used to introduce double bonds in specific rings of the compound.

These reactions require careful control of conditions (e.g., temperature, pH) to ensure high yields and purity of the final product .

Technical Details

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor these reactions and verify product identity through spectral analysis .

Mechanism of Action

Process

The mechanism of action for lysergamides involves interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and synaptic plasticity, resulting in the characteristic psychedelic effects.

Data

  • Receptor Affinity: Lysergamides demonstrate high affinity for serotonin receptors.
  • Effects: Altered sensory perception, enhanced emotional experiences, and changes in thought patterns.

Research indicates that these compounds may also influence other neurotransmitter systems, contributing to their complex pharmacological profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline solids or powders.
  • Melting Point: Varies by specific compound; for example, LSD has a melting point around 80–82 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Sensitive to light and air; should be stored in dark, airtight containers.

Relevant data includes spectral characteristics (infrared spectroscopy, nuclear magnetic resonance) that confirm structural integrity during synthesis .

Applications

Scientific Uses

Lysergamides have garnered interest in various fields:

  1. Psychopharmacology: Studied for their potential therapeutic effects on mental health disorders such as depression and anxiety.
  2. Neuroscience Research: Used as tools to explore serotonin receptor functions and neuroplasticity.
  3. Cognitive Enhancement: Investigated for their ability to enhance creativity and problem-solving skills.

Their unique properties make them valuable for both basic research and potential clinical applications .

Historical Context and Evolution of Lysergamide Research

Early Synthesis and Discovery of Lysergamide Derivatives

The foundational work on lysergamides began in 1938 when Swiss chemist Albert Hofmann at Sandoz Laboratories synthesized lysergic acid diethylamide (LSD-25) while investigating ergot alkaloids (Claviceps purpurea) for pharmaceutical applications. Initially shelved after failing to demonstrate significant stimulant properties, its psychoactive potential remained undiscovered until April 1943. Hofmann’s accidental dermal absorption led to perceptual alterations, followed by his intentional 250 µg self-administration on April 19, 1943—an event commemorated as "Bicycle Day" due to his cycle ride home amid intense psychedelic effects [1] [3] [4]. This serendipity catalyzed systematic exploration of lysergamide derivatives. By 1947, Sandoz marketed LSD as Delysid for psychiatric research, noting its utility in modeling psychosis and facilitating psychotherapy [4] [5]. Concurrently, Hofmann and colleague Franz Troxler expanded the chemical landscape, synthesizing novel analogs like 1-acetyl-LSD (ALD-52) in 1957 through N₁-acylation of the indole moiety [6]. These efforts established lysergamides’ core structure-activity relationship: the tetracyclic ergoline backbone and diethylamide substituent proved critical for potency, while N₁-modifications (e.g., acetyl, propanoyl) attenuated receptor affinity but introduced prodrug potential [6].

Table 1: Key Early Lysergamide Derivatives | Compound | Year Synthesized | Researcher | Initial Application | Structural Distinction | |--------------|------------------------|----------------|--------------------------|----------------------------| | LSD | 1938/1943 | Albert Hofmann | Psychiatric research | Unsubstituted indole N₁ | | ALD-52 | 1957 | Troxler & Hofmann | Experimental pharmacology | N₁-acetyl | | 1P-LSD | 2015 (Illicit market) | Designer chemists | Recreational prodrug | N₁-propanoyl | | 1B-LSD | 2017 (Illicit market) | Designer chemists | Recreational prodrug | N₁-butanoyl |

Role in 20th-Century Psychopharmacological Paradigm Shifts

LSD’s emergence coincided with transformative shifts in mental healthcare. Its unprecedented potency (active at 20–200 µg doses) and psychotomimetic effects initially positioned it as a tool for modeling schizophrenia [4] [5]. By the mid-1950s, however, clinical applications expanded dramatically:

  • Alcoholism Therapy: Humphry Osmond’s studies demonstrated ~50% abstinence rates in alcoholics treated with LSD-assisted psychotherapy—a result unmatched by conventional therapies at the time [4].
  • Psycholytic Therapy: European clinicians, including Ronald Sandison at Powick Hospital, conducted ~13,000 LSD sessions to enhance psychoanalysis by accessing repressed memories [4].
  • Neuropharmacology Mechanistic Insights: Radioligand studies revealed LSD’s high-affinity binding to serotonin 5-HT₂ₐ receptors (Ki < 1nM), explaining its effects on perception and cognition. This established serotonin modulation as central to psychedelic actions [2] [5].

Table 2: LSD’s Impact on Therapeutic Approaches (1950s–1970s) | Condition Studied | Clinical Setting | Proposed Mechanism | Reported Outcomes | |------------------------|----------------------|--------------------------|------------------------| | Alcohol dependence | AA-affiliated programs | Ego dissolution promoting insight | ~50% 1-year abstinence (Osmond, 1958) | | End-of-life anxiety | Terminal illness clinics | Mystical experiences reducing death anxiety | Sustained anxiety reduction (Gasser, 2014) | | Neurosis | Psychiatric hospitals | Enhanced emotional processing | Variable, dependent on psychotherapy integration |

Government agencies, notably the CIA through Project MK-Ultra (1953–1973), clandestinely investigated LSD for mind control and interrogation—exploiting its capacity to induce extreme suggestibility and perceptual disruption [1]. Though ethically catastrophic, these studies inadvertently documented LSD’s profound disruption of default mode network activity, later validated via modern neuroimaging [2] [4].

Impact of Countercultural Movements on Research Trajectories

LSD’s transition from clinics to counterculture began with Harvard psychologists Timothy Leary and Richard Alpert. Their Harvard Psilocybin Project (1960–1962) evolved into advocacy for psychedelic transcendence, encapsulated in Leary’s mantra “turn on, tune in, drop out” [1] [7]. Simultaneously, author Ken Kesey—after participating in MK-Ultra experiments—orchestrated public Acid Tests with the Merry Pranksters, featuring LSD-laced “Electric Kool-Aid” and performances by bands like the Grateful Dead. These events glamorized recreational use, divorcing LSD from clinical contexts [1] [7].

Cultural backlash proved devastating for research:

  • Regulatory Restrictions: By 1968, the U.S. classified LSD as Schedule I, citing abuse potential and lack of medical utility. The UN’s 1971 Convention on Psychotropic Substances globalized prohibitions [4] [5].
  • Research Collapse: Academic funding evaporated; Sandoz halted production in 1965. Publications plummeted from >1,000 pre-1970 to near zero by 1980 [4].
  • Stigmatization: Media linked LSD to psychosis, “bad trips,” and social unrest (e.g., HPPD reports), overshadowing therapeutic data [1] [5].

Figure 1: Timeline of LSD Research and Cultural Events

1943: Hofmann’s discovery → 1950s: Clinical renaissance → 1960–1965: Counterculture adoption → 1966: Leary’s League for Spiritual Discovery → 1968: U.S. ban → 1970s: Research cessation → 2000s: Regulatory thaw → 2014: Gasser’s anxiety study → 2024: FDA breakthrough designation for LSD (MM120)

The 21st-century revival emerged via Swiss psychiatrist Peter Gasser’s 2007 anxiety study—the first approved LSD trial in 35 years—and U.S. FDA’s 2024 Breakthrough Therapy designation for LSD in generalized anxiety disorder. Current work focuses on standardizing psychedelic-assisted psychotherapy protocols and leveraging receptor-level insights for novel mental health therapeutics [2] [3] [4].

Table 3: Key Lysergamide Compounds Referenced | Compound Name | Chemical Designation | Discovery/First Synthesis | Notable Characteristics | |-------------------|--------------------------|--------------------------------|------------------------------| | LSD | Lysergic acid diethylamide | 1938/1943 | Prototypical psychedelic, 5-HT₂ₐ agonist | | ALD-52 | 1-Acetyl-N,N-diethyllysergamide | 1957 | Prodrug converting to LSD in vivo | | 1P-LSD | 1-Propanoyl-d-lysergic acid diethylamide | 2015 | Designer prodrug, metabolized to LSD | | 1B-LSD | 1-Butanoyl-d-lysergic acid diethylamide | 2017 | Designer prodrug, longer acyl chain | | ETH-LAD | 6-Ethyl-6-nor-lysergic acid diethylamide | 1960s | Hofmann-derived analog with altered ergoline ring |

Properties

CAS Number

478-94-4

Product Name

Lysergamide

IUPAC Name

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1

InChI Key

GENAHGKEFJLNJB-QMTHXVAHSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N

Solubility

Soluble in DMSO

Synonyms

9,10-didehydro-6-methylergoline-8 beta-carboxamide
lysergamide
lysergic acid amide

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.